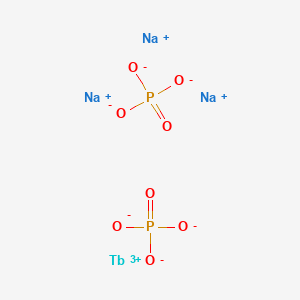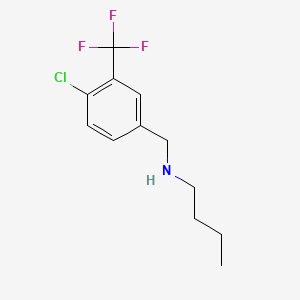
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a butyl group, a chlorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzenemethanamine with N-butyl groups under controlled conditions. The introduction of the 4-chloro and 3-(trifluoromethyl) groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts and specific reaction conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes or benzaldehydes, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom and butyl group contribute to its binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-chloro-: Similar structure but lacks the butyl and trifluoromethyl groups.
Benzenemethanamine, N-methyl-: Contains a methyl group instead of a butyl group.
4-(Trifluoromethyl)benzylamine: Similar trifluoromethyl substitution but different overall structure.
Uniqueness
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the butyl group provides additional steric bulk, influencing its reactivity and interactions with molecular targets.
Properties
CAS No. |
90390-45-7 |
|---|---|
Molecular Formula |
C12H15ClF3N |
Molecular Weight |
265.70 g/mol |
IUPAC Name |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H15ClF3N/c1-2-3-6-17-8-9-4-5-11(13)10(7-9)12(14,15)16/h4-5,7,17H,2-3,6,8H2,1H3 |
InChI Key |
GVZRNLWBYBKSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


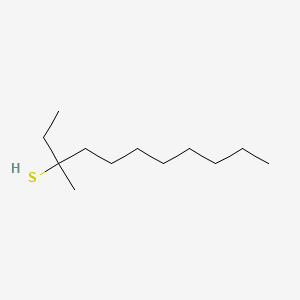

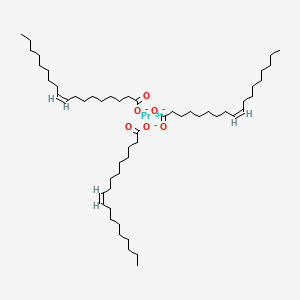
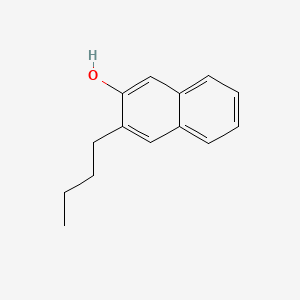

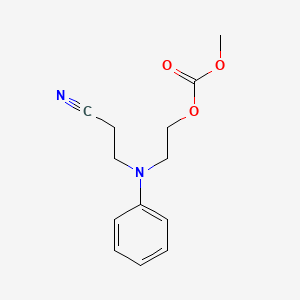
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)






